molecular formula C10H6N8S2 B193226 Mercaptopurine disulfide CAS No. 49808-20-0

Mercaptopurine disulfide

Cat. No. B193226
CAS RN: 49808-20-0
M. Wt: 302.3 g/mol
InChI Key: ULNKLXSTZWVSJH-UHFFFAOYSA-N
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Description

Mercaptopurine disulfide is a compound with the molecular formula C10H6N8S2 . It is a derivative of the traditional anticancer drug 6-mercaptopurine (6-MP), which has been dimerized to form a disulfide bond-containing drug dimer .


Synthesis Analysis

The synthesis of Mercaptopurine disulfide involves the dimerization of 6-MP to form a disulfide bond-containing drug dimer . This process is achieved via the oxidization of iodine . Another study also mentioned the synthesis of asymmetrical disulfides as an essential alteration in progressive investigation in pharmaceutical chemistry .


Molecular Structure Analysis

The molecular structure of Mercaptopurine disulfide includes a disulfide bond and two purine rings . The IUPAC name of the compound is 6-(7H-purin-6-yldisulfanyl)-7H-purine . The InChI and Canonical SMILES strings provide more detailed information about its molecular structure .


Chemical Reactions Analysis

Mercaptopurine disulfide, as a derivative of 6-MP, is expected to undergo similar chemical reactions. 6-MP itself is known to compete with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP) .


Physical And Chemical Properties Analysis

Mercaptopurine disulfide has a molecular weight of 302.3 g/mol . Other computed properties include an XLogP3-AA of 1.1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 8, and a rotatable bond count of 3 .

Scientific Research Applications

  • Electrochemical Properties and Oxidation Mechanisms
    Mercaptopurine disulfide undergoes electrochemical oxidation, exhibiting specific behaviors at different pH levels. Studies like the one by Goyal, Rastogi, and Sangal (2001) focus on its electrochemical oxidation in aqueous solutions, revealing how it forms from the oxidation of 6-mercaptopurine riboside and its subsequent instability and decay in aqueous solutions. This research provides insights into the electrochemical characteristics of mercaptopurine disulfide and its potential applications in electrochemistry and pharmaceutical analysis (Goyal, Rastogi, & Sangal, 2001).

  • Anticancer Activity
    The anticancer properties of mercaptopurine disulfide derivatives have been a significant area of research. Saour, Hussein, and Jassim (2015) synthesized and evaluated a series of mercaptopurine derivatives, including disulfide, Schiff base, Oxadiazole, and amide products, against different cancer lines. This research highlights the potential of mercaptopurine disulfide in developing new anticancer agents (Saour, Hussein, & Jassim, 2015).

  • Tautomerism and Protonation Patterns
    Research by Pazderski et al. (2007) used NMR spectroscopy to study tautomerism and protonation patterns in bis(6-purinyl) disulfide and ionic forms of 6-mercaptopurine. Their findings contribute to understanding the chemical behavior of mercaptopurine disulfide in various solvents, which is crucial for its applications in drug design and pharmaceutical analysis (Pazderski, Toušek, Sitkowski, Kozerski, & Szłyk, 2007).

  • Electrochemical Stability and Drug Delivery Applications
    Studies like those by Sharma, Sambra, Verma, and Verma (1997) and Luján-Upton and Okamoto (1996) explore the electrochemical stability of mercaptopurine disulfide and its derivatives, with implications in developing drug delivery systems. These studies contribute to the understanding of mercaptopurine disulfide's role in controlled drug release and its potential in transdermal drug delivery (Sharma, Sambra, Verma, & Verma, 1997); (Luján-Upton & Okamoto, 1996).

  • Glutathione Depletion and Cytotoxicity Modulation
    The interaction of mercaptopurine disulfide derivatives with glutathione and their effects on cellular toxicity have been studied by Kirk Dl (1987) and Kirkpatrick (1987). These studies provide insights into how these compounds can modulate glutathione levels in cells, impacting their antineoplastic activity and suggesting potential therapeutic applications (Kirk Dl, 1987); (Kirkpatrick, 1987).

  • Self-Assembled Monolayers and Physiological Stability
    Kolodziej, Fernández-Trillo, and Rodríguez (2017) investigated the stability of thiols and disulfides, including mercaptopurine disulfide, as self-assembled monolayers on gold electrodes in physiological conditions. This research has implications in developing stable and biocompatible surfaces for biomedical applications (Kolodziej, Fernández-Trillo, & Rodríguez, 2017).

  • Drug Delivery and Targeting
    Zhao et al. (2014) developed a redox-responsive delivery system based on mesoporous silica nanoparticles, utilizing mercaptopurine conjugated by disulfide bonds. This study highlights the potential of mercaptopurine disulfide in targeted drug delivery, especially for treatments requiring controlled release and specific targeting (Zhao, Geng, Wang, Gao, Huang, Wang, Zhang, & Wang, 2014).

Future Directions

Research is ongoing to improve the therapeutic efficacy and safety of 6-MP and its derivatives. One study discussed the development of a drug/carrier dual redox-responsive system based on 6-MP dimer-loaded cysteine polymer nanoparticles for enhanced lymphoma therapy . This approach could provide new options for improving the applications of traditional drugs and developing drug delivery systems with enhanced drug effects and high safety .

properties

IUPAC Name

6-(7H-purin-6-yldisulfanyl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N8S2/c1-11-5-7(13-1)15-3-17-9(5)19-20-10-6-8(14-2-12-6)16-4-18-10/h1-4H,(H,11,13,15,17)(H,12,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNKLXSTZWVSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SSC3=NC=NC4=C3NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198084
Record name Mercaptopurine disulfide
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URL https://comptox.epa.gov/dashboard/DTXSID70198084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mercaptopurine disulfide

CAS RN

49808-20-0
Record name Mercaptopurine disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049808200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(6-purinyl) disulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166569
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Purine,6'-dithiobis-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mercaptopurine disulfide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6'-disulfanediylbis(9H-purine)
Source European Chemicals Agency (ECHA)
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Record name MERCAPTOPURINE DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z5Q8TY5GI
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Jelinska - Acta Poloniae Pharmaceutica, 1999 - ptfarm.pl
… Time changes in 6-mercaptopurine disulfide concentration ware assessed by UV spectrometry. … in the concentrations of 6—mercaptopurine disulfide and 6-mercaptopurine, respectively. …
Number of citations: 2 ptfarm.pl
R Patzelt-Wenczler, W Schoner - Biochimica et Biophysica Acta (BBA) …, 1975 - Elsevier
… 2) showed a maximum at 290 nm as does the 6-mercaptopurine disulfide [6]. The concentration of the triphosphate was calculated from -290 …
Number of citations: 20 www.sciencedirect.com
KY Saour, SM Hussein, AD Jassim - Synthesis, 2015 - core.ac.uk
A series of five (6-mercaptopurine derivatives) have been synthesized as disulfide, Schiff base, Oxadiazole and amide products and the activity as anticancer was evaluated against …
Number of citations: 0 core.ac.uk
IL Doerr, I Wempen, DA Clarke… - The Journal of Organic …, 1961 - ACS Publications
… In N hydrochloric acid, 6-mercaptopurine disulfide (concn., 3 X -5 M) decomposed over a period of 24 hr. to give an amount of 6-mercaptopurine equivalent to 79% of the disulfide used, …
Number of citations: 83 pubs.acs.org
JB Cooper, CG Winter - Journal of Supramolecular Structure, 1980 - Wiley Online Library
… A similar nonspecific inhibition occurs with the mercaptopurine disulfide analog of ATP using the Na+,K+-ATPase from rainbow trout gills [6]. Because there was some question of …
Number of citations: 19 onlinelibrary.wiley.com
C Falciani, J Brunetti, C Pagliuca… - ChemMedChem …, 2010 - Wiley Online Library
The use of peptide receptors as targets for tumor‐selective therapies was envisaged years ago with the findings that receptors for different endogenous regulatory peptides are …
TM Wróbela, A Grudzińskaa, K Sharma… - Polskie Towarzystwo … - ptchm.cm-uj.krakow.pl
… data will allow the continuation of the study on 7-[2-acetoxy-1-(2acetoxyethyldisulfanyl) ethyl]-6-methylsulfanylpurine and the prospective synthesis of other 6-mercaptopurine disulfide …
Number of citations: 0 ptchm.cm-uj.krakow.pl
WJ van Oort, JJM Holthuis, EJ de Vries, J Noten… - Pharmaceutisch …, 1983 - Springer
VP 16-213 is a promising new agent in the treatment of solid tumors, especially of small-cell lung cancer. To understand the working mechanism in vivo and to obtain optimum dosages …
Number of citations: 4 link.springer.com

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